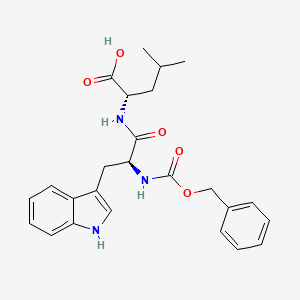

Z-Trp-Leu-OH

Description

The Role of Protected Amino Acids and Peptides in Synthetic and Biochemical Studies

In the chemical synthesis of peptides, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions. nih.gov This is achieved through the use of protecting groups. The benzyloxycarbonyl (Z) group, present in Z-Trp-Leu-OH, is a classic and widely used protecting group for the amino terminus of amino acids. researchgate.net It is stable under various reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation or treatment with strong acids. researchgate.net The use of such protecting groups allows for the stepwise and controlled assembly of amino acids into a desired peptide sequence, a cornerstone of modern solid-phase peptide synthesis (SPPS). jpt.com

Protected dipeptides like this compound are not only intermediates in the synthesis of longer peptides but are also employed in biochemical studies. They can be used as substrates or inhibitors to probe the active sites of enzymes, such as peptidases, providing insights into enzyme specificity and mechanism. nih.gov

Overview of this compound as a Model Dipeptide in Academic Contexts

This compound, with its distinct chemical features, has found utility in various research settings. The tryptophan residue offers a fluorescent probe due to its indole (B1671886) side chain, allowing for spectroscopic studies of its local environment and interactions. The leucine (B10760876) residue provides a simple, hydrophobic side chain, and the Z-group offers a site for controlled chemical manipulation.

Detailed Research Findings:

While specific, extensive research solely focused on this compound is not abundant, its constituent parts and analogous structures are well-studied, allowing for informed inferences about its utility. For instance, studies on the enzymatic hydrolysis of proteins often identify cleavage sites adjacent to hydrophobic residues like leucine and tryptophan. nih.govnih.gov This suggests that this compound could serve as a model substrate for various proteases, with cleavage expected at the peptide bond between the two residues.

Data on Related Compounds:

To illustrate the kind of data generated in such research, the following table presents typical physicochemical properties of the constituent protected amino acids.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Z-Trp-OH | C19H18N2O4 | 338.36 | 7432-21-5 |

| Z-Leu-OH | C14H19NO4 | 265.30 | 2018-66-8 |

This data is compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-16(2)12-22(24(30)31)27-23(29)21(13-18-14-26-20-11-7-6-10-19(18)20)28-25(32)33-15-17-8-4-3-5-9-17/h3-11,14,16,21-22,26H,12-13,15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)/t21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVOFXHSFOVHHN-VXKWHMMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227077 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-35-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical and Molecular Mechanistic Investigations of Z Trp Leu Oh

Substrate Specificity and Enzyme Interaction Studies

The dipeptide N-α-Cbz-L-tryptophyl-L-leucine (Z-Trp-Leu-OH) possesses structural features that make it a subject of interest in enzymatic studies. Its potential to act as a substrate or an inhibitor is dictated by the specificities of various proteases and peptidases, which recognize its constituent amino acid residues and the protective N-terminal benzyloxycarbonyl (Z) group.

While direct studies on the enzymatic hydrolysis of this compound are not extensively documented, the substrate specificities of several well-characterized proteases suggest its potential as a substrate. Enzymes that preferentially cleave peptide bonds involving aromatic and bulky hydrophobic residues are likely candidates for hydrolyzing the Trp-Leu bond.

For instance, the metalloendopeptidase thermolysin is known to catalyze the hydrolysis of peptide bonds containing hydrophobic amino acids, particularly those with bulky and aromatic residues like leucine (B10760876) and tryptophan. researchgate.net Carboxypeptidase A, a zinc-containing exopeptidase, demonstrates a strong preference for hydrolyzing C-terminal peptide bonds of residues with aromatic or large aliphatic side chains, such as tryptophan. virginia.eduutoronto.cawikipedia.org This specificity suggests that if the leucine residue were further extended into a larger peptide, carboxypeptidase A could potentially cleave the C-terminal leucine, although its action on the Trp-Leu bond itself is less certain given its exopeptidase nature.

Further supporting this potential is crystallographic evidence showing the dipeptide L-valyl-L-tryptophan (Val-Trp) occupying the S1'-S2' subsites of the thermolysin active site as a product of hydrolysis. wisc.eduresearchgate.netnih.gov This indicates the enzyme's capacity to accommodate and process peptides containing a tryptophan residue at the P2' position (relative to the scissile bond), a position analogous to the tryptophan in this compound if it were part of a larger substrate cleaved upstream.

The interaction of the this compound dipeptide with an enzyme's active site is governed by the specific recognition of its tryptophan and leucine residues. Both amino acids are frequently involved in molecular recognition events, primarily through hydrophobic and specific electrostatic interactions. nih.gov

Tryptophan Recognition: The large indole (B1671886) side chain of tryptophan is a key feature for binding. In many protein-peptide interactions, tryptophan residues are often buried at interfaces where the indole ring can form favorable stacking interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine) and cation-π interactions with basic residues like Arginine. nih.govacs.org The nitrogen atom within the indole ring can also act as a hydrogen bond donor. nih.gov In the context of enzyme active sites, such as that of carboxypeptidase A, a hydrophobic pocket specifically accommodates large aromatic side chains, which is a critical determinant of the enzyme's substrate selectivity. utoronto.camdpi.com Studies on the leucine transporter LeuT, which also binds tryptophan, show the indole ring forming edge-to-face aromatic interactions with phenylalanine residues in the binding pocket. nih.gov

Leucine Recognition: Leucine's isobutyl side chain contributes to binding primarily through hydrophobic interactions. Active sites of enzymes that process leucine-containing substrates, like leucyl-tRNA synthetase, feature a hydrophobic cavity lined with conserved nonpolar residues that accommodate the side chain. nih.gov The binding of the related dipeptide Val-Trp to thermolysin shows it occupying the S1'-S2' subsites, indicating specific interactions within these pockets that stabilize the product post-hydrolysis. researchgate.netnih.gov

The N-terminal benzyloxycarbonyl (Z) group also plays a role in binding. This bulky, aromatic group can engage in hydrophobic and stacking interactions within the enzyme's active site, potentially influencing the orientation and affinity of the entire molecule.

Studies on other peptide substrates demonstrate how amino acid substitutions can significantly alter these kinetic parameters. For example, the hydrolysis of a series of fluorogenic peptides by recombinant cysteine proteinase B (rCPB2.3CTE) from Leishmania braziliensis shows a strong preference for basic amino acids at the P1 position (the residue N-terminal to the cleaved bond). As shown in the table below, substituting the Arginine (Arg) at the P1 position with other residues like Leucine (Leu) or Phenylalanine (Phe) results in a dramatic decrease in catalytic efficiency (kcat/Km). researchgate.net This highlights the critical role of specific amino acid recognition in determining the rate of enzymatic hydrolysis.

| Substrate (Abz-KLXSSKQ-EDDnp) | Km (μM) | kcat (s-1) | kcat/Km (mM-1s-1) |

|---|---|---|---|

| X = Arg | 290.00 | 10.26 | 35382 |

| X = His | 15.20 | 0.13 | 8552 |

| X = Leu | 14.80 | 0.02 | 1351 |

| X = Phe | 2.85 | 0.002 | 701 |

| X = Asn | 22.20 | 0.007 | 315 |

This table presents illustrative data for the hydrolysis of various peptide substrates by L. braziliensis rCPB2.3CTE to demonstrate the concept of kinetic parameters, adapted from published research. researchgate.net The data does not pertain to the hydrolysis of this compound.

Dipeptides and their derivatives are frequently investigated as potential enzyme inhibitors, particularly for proteases where they can mimic natural substrates and bind to the active site. The core dipeptide, Leu-Trp, has been identified as an inhibitor of dipeptidyl peptidase III (DPP III). Furthermore, the N-terminally blocked amino acid Z-Trp-OH is known to inhibit the metalloprotease thermolysin.

Research on goat brain DPP III showed that among 27 dipeptides tested, Leu-Trp exerted the most potent inhibitory effect, with a Ki value of 39 µM. This same dipeptide was found to inhibit human DPP III with a Ki of 128 µM. A study of rat brain DPP III also found that dipeptides with aromatic pairs were potent inhibitors.

| Inhibitor | Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Leu-Trp | Goat Brain DPP III | 39 µM |

| Leu-Trp | Human DPP III | 128 µM |

Table adapted from published data on the inhibition of Dipeptidyl Peptidase III by the dipeptide Leu-Trp.

Peptide and dipeptide analogs can inhibit enzymes through several mechanisms, which are largely dependent on the structure of the inhibitor and the class of the target enzyme. patsnap.com

Competitive Inhibition: This is the most common mechanism for substrate-analog inhibitors. The inhibitor binds reversibly to the enzyme's active site, competing with the natural substrate. The binding of Z-Trp-OH to thermolysin is an example where the inhibitor carboxylate group is thought to coordinate directly with the essential zinc atom in the active site, thereby blocking catalysis. nih.gov Similarly, some peptide inhibitors of SARS-CoV-2 3C-like protease act competitively by occupying the substrate-binding site. acs.org

Slow-Binding Inhibition: Some inhibitors exhibit slow-binding kinetics, where an initial weak enzyme-inhibitor complex (EI) slowly isomerizes to a more tightly bound complex (EI*). This mechanism is observed for certain dipeptidyl peptidase IV (DP IV) inhibitors, such as amino acyl-2-cyanopyrrolidides, which achieve very low inhibition constants in the nanomolar range. nih.govpnas.org

Irreversible Inhibition: Irreversible inhibitors typically form a stable, covalent bond with a key residue in the enzyme's active site, leading to permanent inactivation. patsnap.com This often involves a reactive functional group, or "warhead," on the inhibitor. While this compound lacks an obvious reactive warhead, other dipeptide analogs, such as diaryl dipeptide phosphonates targeting DP IV, act as irreversible inhibitors. nih.gov

Non-competitive Inhibition: In this mechanism, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic activity, without preventing substrate binding. Some peptide inhibitors have been shown to act via a non-competitive mechanism. acs.org

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of an inhibitor relates to its biological activity, guiding the design of more potent and selective molecules. For dipeptide inhibitors, SAR studies have revealed key determinants of binding affinity and inhibitory potency.

Importance of Amino Acid Side Chains: The nature of the amino acid side chains is paramount. For dipeptidyl peptidase IV inhibitors, the presence of amino acids with aliphatic side chains (like Leucine) and those with an aromatic ring (like Tryptophan) has been shown to enhance the inhibitory effect. mdpi.com For dipeptidyl peptidase III, the inhibitory potency against the rat enzyme was found to follow the order of Ile ≥ Trp ≥ Phe ≥ Tyr ≥ Leu at the N-terminus of certain pentapeptides, highlighting a preference for bulky, hydrophobic, or aromatic residues. nih.gov

Role of the Dipeptide Backbone and Termini: The integrity of the dipeptide structure is often essential. Studies on dipeptide boronic acid inhibitors of DP-IV demonstrated that blocking the N-terminus of Ala-boroPro abolished its affinity, while removing the N-terminal alanine (B10760859) residue to leave only boroPro reduced the affinity by five orders of magnitude. pnas.org This indicates that both the N-terminal amino group and the specific dipeptide sequence are critical for recognition and potent inhibition.

Influence of N-terminal Blocking Groups: The benzyloxycarbonyl (Z) group in this compound can significantly influence binding. In the case of Z-tryptophan binding to thermolysin, this group contributes to the interaction, and its carboxylate moiety is critical for coordinating with the active site zinc atom. nih.gov The size, hydrophobicity, and hydrogen-bonding potential of such N-terminal modifications can be systematically varied to optimize inhibitor potency and selectivity. nih.gov

Investigations into Potential Enzyme Inhibitory Activities of this compound

Tryptophan and Leucine Residue Contributions to Biological Functions

The constituent amino acids of the dipeptide this compound, Tryptophan (Trp) and Leucine (Leu), each possess unique side-chain characteristics that confer critical roles in a multitude of biological processes. Understanding their individual molecular functions is paramount to elucidating the potential biochemical activities of the parent peptide. Tryptophan's aromatic indole ring and Leucine's branched aliphatic chain dictate their involvement in everything from protein architecture to metabolic signaling.

Molecular Roles of Tryptophan in Protein Structure and Function

Tryptophan, though one of the least common amino acids in proteomes, is of profound importance for the structure and function of proteins. nih.govwikipedia.org Its large, hydrophobic, and aromatic indole side chain is not merely a bulky structural component but an active participant in a diverse array of molecular interactions that stabilize protein folds, facilitate ligand recognition, and mediate protein-protein interactions. mdpi.comiucr.orgresearchgate.net

The unique electronic properties of tryptophan's indole ring enable it to engage in several types of noncovalent interactions that are critical for molecular stability. nih.govmdpi.com These include π-π stacking, cation-π interactions, and hydrogen bonds. nih.govnih.gov

π-π Stacking: The delocalized π-electrons of the indole ring allow it to interact favorably with other aromatic residues such as phenylalanine, tyrosine, and even other tryptophans. These stacking interactions, where the aromatic rings orient either face-to-face or edge-to-face, contribute significantly to the stability of protein hydrophobic cores and the binding of aromatic ligands. acs.org

Cation-π Interactions: The electron-rich face of the indole ring creates a region of negative electrostatic potential, allowing it to form strong, noncovalent bonds with cations. proteopedia.org These interactions commonly occur with the positively charged side chains of lysine (B10760008) and arginine and are energetically significant, contributing as much to protein stability as salt bridges or hydrogen bonds. pnas.org A survey of protein structures reveals that over a quarter of all tryptophan residues are involved in an energetically significant cation-π interaction. proteopedia.orgpnas.org Tryptophan's indole ring binds cations more strongly than the aromatic rings of phenylalanine or tyrosine. pnas.org

Hydrogen Bonding: The nitrogen atom in the indole ring can act as a hydrogen bond donor, a capacity that is crucial for its role in protein structure. iucr.orgnih.gov This allows tryptophan to form hydrogen bonds with backbone carbonyls, side chains, or water molecules, often helping to anchor loops or position the residue at interfaces. mdpi.comiucr.org

The following table summarizes the key interactions involving the tryptophan indole moiety.

| Interaction Type | Interacting Partner(s) | Typical Role in Proteins | Estimated Energy (kcal/mol) |

| Cation-π Interaction | Lysine (Lys), Arginine (Arg) side chains; metal cations | Protein stability, ligand recognition, enzyme catalysis. proteopedia.orgpnas.orgprinceton.edu | 1.0 - 5.0+ |

| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) side chains; aromatic ligands | Stabilizing hydrophobic cores, drug-protein binding. researchgate.netacs.org | 1.0 - 3.0 |

| Hydrogen Bond (as donor) | Backbone carbonyls, Asp, Glu, Ser, Thr side chains; water | Structural stability, anchoring at membrane interfaces. mdpi.comiucr.orgnih.gov | 1.5 - 3.0 |

Data in the table is compiled from sources. pnas.orgiucr.orgnih.gov

Molecular Signaling Functions of Leucine in Cellular Pathways

Leucine is a branched-chain amino acid (BCAA) that, beyond its role as a building block for proteins, functions as a critical signaling molecule, particularly in the regulation of protein and energy metabolism. researchgate.netresearchgate.net

Leucine is a primary activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. researchgate.netnih.govnih.gov Specifically, leucine stimulates the mTOR complex 1 (mTORC1). researchgate.net This activation is a key event that signals nutrient availability, thereby promoting anabolic processes while inhibiting catabolic ones like autophagy. physiology.orgdiabetesjournals.org

The activation of mTORC1 by leucine initiates a signaling cascade that includes the phosphorylation of two key downstream effectors:

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): When phosphorylated, 4E-BP1 releases the translation initiation factor eIF4E, allowing it to participate in the formation of the translation initiation complex. This step is crucial for the translation of most capped mRNAs. researchgate.netnih.gov

Therefore, by acting as a direct signaling molecule to mTORC1, leucine effectively functions as an intracellular switch that promotes muscle protein synthesis and other growth-related processes. researchgate.netphysiology.orgfoundmyfitness.com This signaling role is crucial in tissues with high protein turnover, such as skeletal muscle. nih.govphysiology.org

The key components of the Leucine-mTORC1 signaling axis are outlined below.

| Component | Class | Role in Pathway |

| Leucine | Signaling Molecule (Amino Acid) | Senses nutrient availability and allosterically activates the mTORC1 complex. researchgate.netphysiology.org |

| mTORC1 | Protein Kinase Complex | Central regulator that integrates signals from nutrients (like leucine) and growth factors. physiology.orgfoundmyfitness.com |

| S6K1 | Kinase (Downstream Effector) | Phosphorylated by mTORC1; promotes ribosome biogenesis and protein synthesis. researchgate.netnih.gov |

| 4E-BP1 | Translational Repressor (Downstream Effector) | Phosphorylated by mTORC1, leading to its inactivation and the promotion of translation initiation. researchgate.netnih.gov |

Synergistic Effects of Tryptophan and Leucine within Peptide Motifs

While the individual roles of tryptophan and leucine are well-defined, their combined presence within a peptide motif suggests potential for synergistic or complementary functions. Specific peptide motifs are known to be important for maintaining the structural integrity and function of various proteins. nih.gov The combination of an aromatic, amphipathic residue (Trp) and a purely aliphatic, hydrophobic residue (Leu) can create localized domains with distinct properties that are crucial for protein-protein interactions. researchgate.netresearchgate.net

Research into the interplay between these two amino acids has revealed interactions at a systemic level. For instance, leucine and tryptophan compete for the same large neutral amino acid transporter (LAT1) to cross the blood-brain barrier. researchgate.net This competition has physiological consequences; high levels of leucine can reduce the uptake of tryptophan into the hypothalamus, thereby affecting the synthesis of serotonin, a key neurotransmitter in appetite control. researchgate.net Studies have highlighted the differential effects of these amino acids on appetite, with L-tryptophan often associated with satiety and L-leucine with appetite stimulation. nih.gov

At the cellular level, the distinct physicochemical properties of tryptophan and leucine side chains can be complementary within a peptide structure. Tryptophan's bulky indole ring is adept at anchoring a peptide to a protein surface or a membrane interface through a combination of hydrophobic and electrostatic (cation-π) interactions. wikipedia.orgmdpi.com Leucine's simple hydrophobicity contributes to the stability of helical structures and provides nonspecific hydrophobic contact, which is essential for burying the peptide within a protein core or lipid bilayer. nih.gov In a study on bacterial pigment production, both tryptophan and leucine were found to modulate the output of quorum sensing-controlled virulence factors, though their effects differed in magnitude. researchgate.net This suggests that cells can respond to these amino acids in distinct yet interactive ways. The combination of tryptophan's specific recognition capabilities with leucine's structural stabilization role could create a potent motif for mediating biological interactions.

Contributions to Antioxidant Mechanisms at a Molecular Level

The dipeptide this compound is understood to contribute to antioxidant mechanisms primarily through the intrinsic properties of its constituent amino acids, Tryptophan (Trp) and Leucine (Leu). The N-terminal Z-group (Carboxybenzyl) may also modulate its activity. The antioxidant capacity of peptides is often attributed to their ability to scavenge free radicals, chelate pro-oxidative metals, and donate hydrogen or electrons.

The molecular antioxidant mechanisms of this compound can be explored through the individual contributions of its components and their synergistic interplay. The Tryptophan residue, with its indole side chain, is a significant contributor to the antioxidant activity of peptides. The indole ring can act as a hydrogen donor, neutralizing highly reactive free radicals and thus terminating radical chain reactions. This is a crucial mechanism in protecting biological molecules from oxidative damage.

The N-terminal Carboxybenzyl (Z) protecting group, a bulky aromatic moiety, may influence the antioxidant activity of the Trp-Leu dipeptide. While specific studies on the direct antioxidant contribution of the Z-group are limited, its presence could sterically hinder the approach of certain radicals to the active sites of the peptide. Conversely, the aromatic nature of the benzyloxycarbonyl group might have electronic effects that could either enhance or diminish the radical scavenging capacity of the adjacent Tryptophan residue. N-terminal modifications are known to impact the biological activity and stability of peptides, which could indirectly affect their antioxidant potential in a biological system.

Detailed research findings on peptides containing Tryptophan and Leucine reveal their effectiveness in various antioxidant assays. These assays typically measure the scavenging of stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), as well as the quenching of highly reactive hydroxyl radicals. The antioxidant activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals.

| Peptide | Assay | IC50 Value (mg/mL) | Reference |

|---|---|---|---|

| LLLRW | DPPH Radical Scavenging | 0.131 ± 0.008 | nih.gov |

| LLLRW | Hydroxyl Radical Scavenging | 0.380 ± 0.012 | nih.gov |

| Leu-Val-Pro-Leu-Lys | DPPH Radical Scavenging | 0.0000547 (0.12 µM) | mdpi.com |

| Ile-Val-Pro-Leu-Lys | Hydroxyl Radical Scavenging | 0.0000171 (0.037 µM) | mdpi.com |

| Arg-Glu-Leu-Glu-Glu-Leu | Hydroxyl Radical Scavenging | 0.69 | nih.gov |

The data in the table above, derived from studies on various Trp and Leu-containing peptides, illustrate the potent radical scavenging activities of these types of molecules. Although direct data for this compound is not available, the presented values for structurally related peptides provide a strong indication of its potential antioxidant efficacy. The low IC50 values observed for peptides containing both Tryptophan and Leucine in DPPH and hydroxyl radical scavenging assays suggest that this compound would likely exhibit significant activity in neutralizing these reactive species.

| Component | Mechanism | Description |

|---|---|---|

| Tryptophan (Trp) | Hydrogen Atom Transfer (HAT) | The indole ring of Tryptophan donates a hydrogen atom to a free radical, neutralizing it and terminating the radical chain reaction. |

| Tryptophan (Trp) | Single Electron Transfer (SET) | The electron-rich indole ring can donate an electron to a radical, forming a radical cation that is stabilized by resonance. |

| Leucine (Leu) | Enhancement of Lipophilicity | The hydrophobic side chain of Leucine increases the peptide's affinity for lipid environments, facilitating its interaction with and protection of cell membranes from lipid peroxidation. |

| Leucine (Leu) | Radical Scavenging | While less potent than Tryptophan, the aliphatic side chain of Leucine can contribute to the scavenging of certain free radicals. |

| Z-group (Carboxybenzyl) | Steric/Electronic Effects | The bulky aromatic Z-group may influence the accessibility of radicals to the peptide backbone and the electronic properties of the N-terminus, potentially modulating the overall antioxidant activity. |

Structural Insights and Conformational Analysis of Z Trp Leu Oh

Insights from High-Resolution Structural Biology Techniques for Related Peptides

High-resolution structural biology techniques provide invaluable data for understanding the precise conformations and interactions within dipeptides.

X-ray Crystallography of Dipeptide Derivatives

X-ray crystallography has been instrumental in revealing the detailed three-dimensional structures of various dipeptide derivatives in the solid state. Studies on unprotected dipeptides often show head-to-tail hydrogen-bonding chains involving amino and carboxylate groups, forming layers or other organized structures researchgate.netnih.gov. For Z-protected dipeptides, X-ray crystallography has demonstrated how the Z group influences crystal packing and self-assembly. For instance, Z-protected dipeptides like Z-Ala-Ile-OH have been shown to crystallize in specific space groups and form supramolecular structures such as hollow microtubes, with hydrogen bonds playing a crucial role in stabilizing these arrangements researchgate.netnih.goviucr.orgnih.gov. The Z group's phenyl ring can engage in π-π stacking, further contributing to crystal lattice stability nih.govcsic.es. These studies on related dipeptide derivatives provide a framework for understanding the potential solid-state conformations and intermolecular interactions of Z-Trp-Leu-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the dynamic structures and conformational preferences of peptides in solution. Studies employing NMR have investigated the interactions of dipeptides, including those containing tryptophan and leucine (B10760876), with other molecules like cyclodextrins, revealing details about hydrophobic interactions and complex formation researchgate.netresearchgate.net. NMR data, such as chemical shifts and coupling constants, can be correlated with backbone dihedral angles (φ, ψ) and side-chain rotameric states, providing insights into the conformational landscape in solution pnas.orgplos.orgresearchgate.net. For Z-protected dipeptides, NMR has confirmed the integrity of the protecting group under various reaction conditions and has been used to study self-aggregation phenomena mdpi.comcsic.es. While specific NMR studies on this compound are not detailed here, the general application of NMR to related dipeptides highlights its utility in probing solution-state conformations and interactions.

Hydrogen Bonding and Hydrophobic Interactions within the Dipeptide Structure

Hydrogen bonding and hydrophobic interactions are fundamental forces that dictate the structure and stability of peptides. In dipeptides like this compound, these interactions play critical roles in both intra- and intermolecular arrangements.

Hydrogen bonds typically occur between the peptide backbone amide N-H groups and carbonyl oxygen atoms, contributing to secondary structures such as β-sheets or turns expasy.orgdhingcollegeonline.co.in. The Z-protecting group itself contains an amide-like urethane (B1682113) linkage that can also participate in hydrogen bonding nih.gov. In the solid state, intermolecular hydrogen bonds are a primary driver for the formation of extended chains and layers, as observed in various dipeptide crystal structures researchgate.netnih.govcsic.es.

Peptidomimetic Design and Scaffold Engineering Incorporating Z Trp Leu Oh Motifs

Principles of Peptidomimetic Design Relevant to Dipeptides

Peptidomimetic design aims to create non-peptide molecules that replicate the biological activity of a parent peptide. nih.gov For dipeptides like Trp-Leu, this involves capturing the essential three-dimensional arrangement of the side chains (pharmacophore) responsible for molecular recognition. mdpi.com The design process often begins by identifying the key residues in a peptide sequence that are critical for its biological effect. nih.gov

A central tenet of peptidomimetic design is the mimicry of the bioactive conformation—the specific three-dimensional shape a peptide adopts when it binds to its biological target. nih.govnih.gov Peptides are often highly flexible in solution, but upon binding, they adopt a more rigid structure. By creating molecules that are pre-organized into this bioactive shape, it is possible to enhance binding affinity and specificity. mdpi.com

For a dipeptide like Z-Trp-Leu-OH, the bioactive conformation would be dictated by the spatial orientation of the bulky, hydrophobic side chains of tryptophan (an aromatic indole) and leucine (B10760876) (an aliphatic isobutyl group). chemrxiv.org Computational modeling and spectroscopic techniques, such as NMR, are often employed to deduce these preferred conformations. nih.govnih.gov The design of a successful peptidomimetic requires a scaffold that can present these side chains in a manner analogous to how they are presented in the parent peptide's bound state.

A primary motivation for developing peptidomimetics is to overcome the poor stability of natural peptides, which are susceptible to degradation by proteolytic enzymes. researchgate.netacs.org Several strategies are employed to enhance stability and specificity.

The N-terminal protecting group in this compound, the benzyloxycarbonyl (Z or Cbz) group, plays a crucial role. N-terminal acetylation or similar modifications are a known method to increase resistance to degradation by exopeptidases. nih.gov The Z-group, being a bulky aromatic moiety, can also sterically hinder enzyme access and influence the peptide's conformational preferences, potentially stabilizing a bioactive turn-like structure. nih.gov Furthermore, modifying the peptide backbone or incorporating non-natural amino acids are common strategies to improve stability while retaining or enhancing biological activity. mdpi.com

| Strategy | Description | Impact on this compound |

| N-Terminal Capping | Addition of a group to the N-terminus to block degradation by aminopeptidases. | The Benzyloxycarbonyl (Z) group serves this function, enhancing proteolytic stability. nih.gov |

| Backbone Modification | Replacing amide bonds with more stable isosteres (e.g., esters, thioamides). | Not intrinsic to this compound, but a potential subsequent modification to further enhance stability. |

| Conformational Constraint | Introducing cyclic structures or bulky groups to lock the molecule into its bioactive shape. | The Z-group and the bulky Trp/Leu side chains inherently restrict conformational freedom. nih.gov |

| Incorporation of Non-Natural Amino Acids | Using D-amino acids or other synthetic amino acids to resist enzymatic cleavage. | A potential strategy for creating analogs of this compound with improved properties. |

Integration of this compound as a Recognition Motif in Novel Scaffolds

The specific chemical features of this compound make it an attractive candidate for use as a recognition motif—a key structural element responsible for binding—in the design of more complex molecules. The combination of the aromatic tryptophan, the hydrophobic leucine, and the protected N-terminus provides a rich set of potential interactions.

Rational design of peptidomimetics often involves using a non-peptide scaffold to project the critical side chains in the correct orientation. chemrxiv.orgrsc.org The goal is to create a smaller, more drug-like molecule that retains the binding properties of the original peptide. rsc.org The Trp-Leu motif is significant in mediating protein-protein interactions, particularly at hydrophobic interfaces. chemrxiv.orgnih.gov

In designing a small-molecule mimetic of this compound, a scaffold would be chosen to position an indole (B1671886) group and an isobutyl group in a specific spatial arrangement. The benzyloxycarbonyl group itself offers potential for π-π stacking interactions, which could be mimicked by incorporating another aromatic ring into the scaffold. acs.org This approach aims to replicate the key binding interactions—hydrophobic interactions from the leucine side chain and a combination of hydrophobic and π-π stacking interactions from the tryptophan and Z-group. nih.gov

Beyond small molecules, peptide-based scaffolds offer a versatile platform for studying and modulating biological interactions. nih.govresearchgate.net These scaffolds can be self-assembling materials that form nanofibers or hydrogels, providing a three-dimensional environment that mimics the extracellular matrix. nih.gov Dipeptides, particularly those with aromatic residues, are known building blocks for such self-assembling structures. acs.org

The amphipathic nature of this compound, with its hydrophobic side chains and Z-group, alongside the polar carboxyl and amide groups, could facilitate self-assembly into ordered nanostructures. google.com Such peptide-based scaffolds can be used to present the Trp-Leu recognition motif in a multivalent fashion, potentially leading to enhanced binding affinity and avidity for a target protein. These systems are valuable tools for probing cellular processes and can serve as platforms for tissue engineering and drug delivery. nih.gov

Impact of Dipeptide Incorporation on Scaffold Properties and Molecular Recognition

Incorporating a dipeptide motif like this compound into a larger scaffold significantly influences the scaffold's physicochemical properties and its ability to engage in molecular recognition.

The incorporation of this dipeptide can therefore endow a scaffold with the ability to specifically recognize protein surfaces that feature complementary hydrophobic and aromatic pockets. The precise orientation of the Trp and Leu side chains, dictated by the scaffold's structure, will determine the binding specificity and affinity. The interplay between these interactions is fundamental to the molecular recognition process that drives biological function. rsc.org

| Feature of this compound | Potential Interaction Type | Impact on Molecular Recognition |

| Tryptophan Indole Ring | π-π Stacking, Cation-π, Hydrophobic, H-bond donor | Key for binding to aromatic/charged residues on a target protein. acs.org |

| Leucine Isobutyl Group | Hydrophobic Interactions | Critical for binding within nonpolar pockets and stabilizing helical structures. vub.be |

| Benzyloxycarbonyl (Z) Group | π-π Stacking, Hydrophobic | Can contribute to binding affinity and provides steric bulk that influences conformation. nih.gov |

| Peptide Backbone | Hydrogen Bonding | Can form key hydrogen bonds with the target protein backbone or side chains. |

Advanced Analytical Methodologies for Z Trp Leu Oh Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of Z-Trp-Leu-OH from potential impurities and for the assessment of its chemical and stereochemical purity. High-performance liquid chromatography (HPLC) is the cornerstone of these analyses, offering high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis and purification of peptides, including N-terminally protected dipeptides like this compound. pepdd.comhplc.eu The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The development of a robust HPLC method is critical for accurate purity assessment.

Method development for this compound typically involves the optimization of several key parameters to achieve efficient separation from byproducts of the synthesis, such as unreacted starting materials or side-products. A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase usually consists of an aqueous component and an organic component, with a gradient elution being employed to facilitate the separation of compounds with varying polarities. nih.govnih.gov Trifluoroacetic acid (TFA) is a common mobile phase modifier that acts as an ion-pairing agent to improve peak shape and resolution. hplc.euwaters.com

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25 °C |

The synthesis of peptides can be susceptible to racemization, leading to the formation of diastereomers. nih.gov For this compound, which contains two chiral centers (at the alpha-carbons of tryptophan and leucine), four possible stereoisomers can exist: Z-L-Trp-L-Leu-OH, Z-D-Trp-L-Leu-OH, Z-L-Trp-D-Leu-OH, and Z-D-Trp-D-Leu-OH. Chiral chromatography is a powerful technique for the separation and quantification of these stereoisomers, thus determining the enantiomeric purity of the desired product. nih.gov

Direct enantioseparation can be achieved using a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including N-protected amino acids and peptides. researchgate.netwindows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the CSP, leading to different retention times.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | Hexane/Isopropanol/TFA (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Mass Spectrometry for Molecular Mass and Sequence Confirmation

Mass spectrometry (MS) is a cornerstone in the characterization of peptides, providing precise molecular weight information and sequence confirmation through fragmentation analysis. ub.edu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity and structural information provided by tandem mass spectrometry. For this compound, after separation by HPLC, the molecule is ionized, typically by electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. nih.gov This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment at specific bonds.

The fragmentation of peptides in MS/MS is well-characterized, primarily occurring at the amide bonds to produce b- and y-type ions. The presence of the N-terminal benzyloxycarbonyl (Z) protecting group influences the fragmentation pattern. The analysis of the resulting fragment ions allows for the confirmation of the amino acid sequence. For instance, the detection of a y-ion corresponding to the leucine (B10760876) residue and a b-ion corresponding to the Z-protected tryptophan residue would confirm the Trp-Leu sequence.

| Ion Type | Fragment Structure | Expected m/z |

|---|---|---|

| [M+H]⁺ | This compound + H⁺ | 452.22 |

| b₁ | Z-Trp⁺ | 337.13 |

| y₁ | H-Leu-OH + H⁺ | 132.10 |

High-resolution mass spectrometry (HRMS), often performed using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. drug-dev.comresearchgate.net This level of precision is crucial for unambiguously determining the elemental composition of this compound. nih.govacs.org

By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental formula can be confirmed, which provides strong evidence for the identity of the compound. This is particularly important to distinguish it from other potential compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₂₉N₃O₅ |

| Theoretical Monoisotopic Mass | 451.2107 |

| Expected [M+H]⁺ (Calculated) | 452.2185 |

| Typical HRMS Mass Accuracy | < 5 ppm |

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

While mass spectrometry provides information on molecular weight and sequence, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the detailed elucidation of the three-dimensional structure and bonding within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural characterization of organic molecules in solution. mpg.de Both ¹H and ¹³C NMR are employed to provide a comprehensive picture of the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons of the tryptophan and benzyloxycarbonyl groups, the amide protons, the alpha-protons of the amino acid residues, and the aliphatic protons of the leucine side chain. steelyardanalytics.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Key signals would include those from the carbonyl carbons of the peptide bond, the carboxylic acid, and the urethane (B1682113) group of the Z-protecting group, as well as the aromatic and aliphatic carbons. mdpi.comnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivities between protons and carbons, further confirming the structure.

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be observed for the N-H stretching of the amide and indole (B1671886) groups, C=O stretching of the amide, carboxylic acid, and urethane groups, and the aromatic C-H and C=C stretching of the tryptophan and benzyloxycarbonyl moieties. researchgate.net

| Technique | Key Expected Signals/Bands |

|---|---|

| ¹H NMR (in CDCl₃, δ ppm) | ~7.0-8.0 (aromatic H), ~5.1 (benzyl CH₂), ~4.5 (α-H), ~3.2 (β-H of Trp), ~0.9 (δ-H of Leu) |

| ¹³C NMR (in CDCl₃, δ ppm) | ~170-175 (C=O, acid and amide), ~156 (C=O, urethane), ~136 (aromatic C), ~67 (benzyl CH₂), ~53 (α-C), ~40-20 (aliphatic C) |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch, acid), ~1650 (Amide I, C=O stretch), ~1530 (Amide II, N-H bend) |

UV-Vis Spectroscopy for Tryptophan Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization of N-benzyloxycarbonyl-L-tryptophyl-L-leucine (this compound). The absorbance of UV light by this dipeptide is primarily governed by the electronic transitions within its constituent chromophores: the indole ring of the tryptophan residue, the phenyl group of the N-terminal benzyloxycarbonyl (Z) protecting group, and the peptide bond itself. thermofisher.comyoutube.com

The most significant contribution to the spectrum in the near-UV region (250-300 nm) comes from the tryptophan side chain. iosrjournals.org The indole ring of tryptophan possesses a strong absorbance maximum (λmax) around 280 nm, with a molar extinction coefficient (ε) of approximately 5600 L mol⁻¹cm⁻¹. iosrjournals.org This absorption is characteristic of the π → π* transitions within the aromatic system and often displays fine structure, with shoulders or minor peaks appearing around 273 nm and 288 nm. thermofisher.comnih.gov

| Chromophoric Group | Functional Moiety | Expected λmax (nm) | Type of Transition |

| Tryptophan Side Chain | Indole Ring | ~280 (with shoulders at ~273 & ~288) | π → π |

| Benzyloxycarbonyl Group | Phenyl Ring | ~257 | π → π |

| Peptide & Urethane Bonds | Carbonyl (C=O) | ~190 - 220 | n → π* |

Advanced NMR Techniques for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. creative-proteomics.com While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) techniques are required for complete and precise resonance assignment and confirmation of the molecular connectivity. emerypharma.com Experiments such as COSY, HSQC, and HMBC provide through-bond correlation data that piece together the entire molecular structure. sdsu.eduyoutube.com

¹H and ¹³C NMR Spectral Assignments: The ¹H NMR spectrum of this compound displays distinct signals for each proton in the molecule. Protons of the aromatic rings (indole and phenyl) resonate in the downfield region (~7.0-7.6 ppm), while the aliphatic protons of the leucine and tryptophan side chains, along with the benzylic protons of the Z-group, appear in the upfield region. chemistrysteps.com The α-protons of the amino acid residues are typically found in the range of 4.0-4.5 ppm. The ¹³C NMR spectrum is characterized by signals from the carbonyl carbons (carboxyl, peptide, and urethane) between 170-180 ppm, aromatic carbons from 110-140 ppm, and aliphatic carbons in the upfield region (20-60 ppm). researchgate.netnih.gov

2D NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings within the molecule, typically over two to three bonds. sdsu.edu For this compound, COSY is crucial for identifying the individual spin systems of the tryptophan and leucine residues. It would show clear correlations between the α-proton and the β-protons of each residue, and further correlations along the leucine side chain (β-H to γ-H, and γ-H to the δ-methyl protons). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH), providing a powerful method for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum. youtube.com Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak, correlating the chemical shifts of the proton and the carbon. For example, the α-protons of tryptophan and leucine will show correlations to their respective α-carbons. sdsu.edu

A correlation from the benzylic protons (-CH₂-) of the Z-group to the urethane carbonyl carbon, confirming the attachment of the protecting group.

Correlations from the tryptophan α-proton and amide proton to the peptide carbonyl carbon.

Correlations from the leucine α-proton and amide proton to both the peptide carbonyl carbon and the C-terminal carboxyl carbon.

Correlations from the tryptophan β-protons to the aromatic carbons of the indole ring, confirming the side chain structure.

Together, these advanced NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound, allowing for the unequivocal assignment of all proton and carbon resonances and confirming the covalent linkages between the benzyloxycarbonyl group, the tryptophan residue, and the leucine residue. mdpi.comyoutube.com

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Z-group Phenyl-H | 7.2 - 7.4 | 127 - 137 |

| Z-group -CH₂- | ~5.1 | ~67 |

| Z-group C=O | - | ~156 |

| Trp α-CH | ~4.4 | ~55 |

| Trp β-CH₂ | ~3.2 | ~28 |

| Trp Indole-H | 7.0 - 7.6 | 110 - 136 |

| Trp-Leu Peptide C=O | - | ~172 |

| Leu α-CH | ~4.2 | ~53 |

| Leu β-CH₂ | ~1.6 | ~41 |

| Leu γ-CH | ~1.5 | ~25 |

| Leu δ-CH₃ | ~0.9 | ~22 |

Table of Key Expected 2D NMR Correlations

| Experiment | Key Correlation From | Key Correlation To | Structural Information Confirmed |

|---|---|---|---|

| COSY | Leu α-H | Leu β-H | Leucine side chain connectivity |

| Trp α-H | Trp β-H | Tryptophan side chain connectivity | |

| HSQC | Leu α-H | Leu α-C | Direct H-C bond in Leucine |

| Trp Indole-H | Trp Indole-C | Direct H-C bonds in Indole ring | |

| HMBC | Z-group -CH₂- | Z-group C=O | Linkage of Z-group to Trp |

| Trp α-H | Peptide C=O | Formation of peptide bond |

Computational and Theoretical Investigations of Z Trp Leu Oh

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Z-Trp-Leu-OH, and a target enzyme. nih.gov Docking predicts the preferred orientation of the ligand when bound to the enzyme's active site, while MD simulations provide a dynamic view of the complex over time, revealing the stability of the interaction and conformational changes in both the ligand and the enzyme. nih.gov

These simulations are crucial for understanding the structural basis of enzyme inhibition or substrate recognition. For this compound, these studies would typically focus on metalloproteases like thermolysin, for which it is a known inhibitor. The simulations would model the key interactions, such as the coordination of the carboxylate group to the active site zinc ion and the hydrophobic interactions of the tryptophan and leucine (B10760876) side chains with the enzyme's pockets.

Conformational Analysis and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule can adopt. acs.org This is typically achieved through systematic or stochastic searches of the molecule's potential energy surface, followed by energy minimization to locate the nearest local energy minimum. acs.org

Table 1: Illustrative Torsional Angles for a Hypothetical Low-Energy Conformer of this compound

| Torsional Angle | Description | Hypothetical Value (degrees) |

| φ (Trp) | C'-N-Cα-C' | -120 |

| ψ (Trp) | N-Cα-C'-N | +130 |

| ω (peptide bond) | Cα-C'-N-Cα | +180 |

| χ1 (Trp) | N-Cα-Cβ-Cγ | +175 |

| φ (Leu) | C'-N-Cα-C' | -90 |

| ψ (Leu) | N-Cα-C'-O | +140 |

| χ1 (Leu) | N-Cα-Cβ-Cγ | -60 |

| χ2 (Leu) | Cα-Cβ-Cγ-Cδ1 | +170 |

Note: This table is for illustrative purposes to show the type of data generated from conformational analysis; specific experimental or fully converged theoretical values for the absolute lowest-energy conformer require dedicated studies.

Prediction of Binding Modes and Affinities in Model Systems

Building upon docking and conformational studies, the prediction of binding modes details the specific orientation and interactions of this compound within an enzyme's active site. This involves identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-enzyme complex. For instance, in a model system with a zinc metalloprotease, the binding mode would show the carboxyl group of this compound coordinating with the zinc ion, while the bulky tryptophan and leucine side chains occupy specific hydrophobic pockets (S1' and S2') of the enzyme. nih.gov

Binding affinity, often expressed as the binding free energy (ΔG), quantifies the strength of this interaction. Lower binding free energy values indicate a more stable complex and higher affinity. Computational methods estimate this value by scoring docking poses or using more rigorous techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations on MD simulation trajectories.

Table 2: Illustrative Predicted Binding Affinity for this compound with a Model Enzyme

| Computational Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Molecular Docking Score | -8.5 | His142, His146, Glu166, Phe114 |

| MM/PBSA from MD | -25.7 | His142, His146, Glu166, Phe114, Val192 |

Note: These values are hypothetical and serve to illustrate the output of such predictive studies.

Quantum Chemical Calculations for Understanding Electronic and Interaction Energies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of this compound. acs.org These methods can calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges. This information is critical for explaining the molecule's reactivity and the nature of its intermolecular interactions.

By analyzing the electrostatic potential, researchers can identify the electron-rich (negative) and electron-poor (positive) regions of the molecule, which are key to predicting how it will interact with an enzyme's active site. Interaction energy calculations can decompose the binding energy into distinct physical components—electrostatic, exchange-repulsion, polarization, and dispersion—to determine the primary forces driving the ligand-enzyme binding.

In Silico Prediction of Biological Activities (e.g., enzymatic susceptibility)

In silico models can be used to predict the biological activities of compounds before they are synthesized or tested in a lab. For this compound, a key predicted activity is its susceptibility to enzymatic cleavage. Computational models can simulate the hydrolysis of the peptide bond between tryptophan and leucine by various proteases. By calculating the activation energy required for the enzymatic reaction to proceed, these models can predict whether this compound is likely to be a substrate or an inhibitor for a given enzyme. Peptides with a high activation energy for cleavage are more likely to act as inhibitors. These predictions help in the rational design of more potent and stable peptide-based drugs.

Future Research Directions and Emerging Applications of Z Trp Leu Oh in Academic Contexts

Development of Novel Synthetic Routes for Stereocontrolled Dipeptide Assembly

Future research could focus on developing highly stereoselective and efficient synthetic methodologies for Z-Trp-Leu-OH. Current peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) and solution-phase methods, can be refined to improve yield and purity while maintaining the precise stereochemistry of both L-tryptophan and L-leucine researchgate.netrsc.org. Exploration of novel catalytic systems, including enzymatic approaches or advanced organocatalysis, could offer greener and more stereospecific routes to dipeptides like this compound nih.gov. Furthermore, investigating the synthesis of dipeptide isosteres or analogues with modified backbones, such as hydroxyethylene isosteres, could lead to compounds with enhanced stability and altered biological profiles acs.orgfigshare.comacs.org.

Potential Data Table for Section 8.1:

| Synthetic Method | Protecting Groups | Coupling Reagents | Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Notes |

| Solution Phase | Z, Boc, Ester | DCC/HOBt | 70-85 | >95% | >98% | Scalable, requires purification |

| Solid Phase | Fmoc, tBu | HBTU/HOBt | 85-95 | >90% | >95% | Automated, efficient for libraries |

| Enzymatic | N/A | Protease | Variable | Variable | Variable | Green chemistry, specific conditions |

| Novel Catalysis | Z, Ester | Specific Catalyst | 60-90 | >97% | >97% | Potential for high stereocontrol |

Exploration of this compound as a Biochemical Probe for Cellular Pathways

This compound could be engineered as a biochemical probe to investigate cellular processes. By incorporating isotopic labels (e.g., ¹³C, ¹⁵N) or fluorescent tags, researchers could trace its uptake, distribution, and metabolic fate within cells nih.gov. Such probes could elucidate signaling cascades, enzyme substrate specificity, or nutrient transport mechanisms, particularly pathways involving dipeptides or amino acid metabolism nih.gov. For instance, studying how this compound interacts with specific transporters or peptidases could reveal insights into cellular peptide handling and signaling.

Potential Data Table for Section 8.2:

| Probe Modification | Labeling Strategy | Target Pathway/Process | Detection Method | Expected Outcome |

| Isotopic Labeling | ¹³C, ¹⁵N | Amino acid metabolism, Protein synthesis | Mass Spectrometry (MS) | Tracing metabolic flux, identifying incorporation sites |

| Fluorescent Tagging | FITC, Rhodamine | Cellular uptake, Localization, Receptor binding | Fluorescence Microscopy, Flow Cytometry | Visualizing peptide entry and distribution, identifying cellular targets |

| Biotinylation | Biotin-NHS ester | Protein-protein interactions, Affinity purification | Streptavidin-based assays, Western Blotting | Identifying binding partners, isolating target proteins |

Mechanistic Studies of this compound Interaction with Unexplored Biological Targets

Investigating the molecular mechanisms by which this compound interacts with previously uncharacterized biological targets is a significant future direction. This could involve employing a combination of biochemical assays, such as pull-down assays and enzyme inhibition studies, coupled with biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and kinetics ualberta.cafrontiersin.orgrsc.org. Structural biology methods, including X-ray crystallography or cryo-electron microscopy, could provide atomic-level detail of this compound bound to its targets, elucidating interaction interfaces and functional consequences. Mass spectrometry-based proteomics can also be used to identify potential binding partners in complex biological samples.

Potential Data Table for Section 8.3:

| Target Class | Interaction Type | Assay/Technique | Key Findings/Parameters Measured | Expected Mechanistic Insight |

| Enzymes | Inhibition/Activation | Enzyme Assays (e.g., IC50) | Ki, kcat, Km | Substrate mimicry, allosteric modulation |

| Receptors | Binding | SPR, ITC | KD, ΔH, ΔS | Ligand-receptor recognition, binding thermodynamics |

| Proteins | Complex Formation | Pull-down, Co-IP | Protein partners identified | Involvement in signaling pathways, protein complex assembly |

| Nucleic Acids | Binding | EMSA, ITC | Binding affinity, specificity | Regulatory roles, nucleic acid interaction |

Integration of this compound into Advanced Peptidomimetic Libraries for Fundamental Biological Questions

This compound can serve as a valuable building block for constructing diverse peptidomimetic libraries. These libraries can be designed to probe fundamental biological questions, such as the structural requirements for protein-protein interactions (PPIs) or the design of inhibitors for specific enzymatic targets acs.orgnih.gov. By systematically modifying the dipeptide scaffold, researchers can explore structure-activity relationships (SAR) and develop small molecules that mimic or antagonize peptide-based biological functions. This approach is crucial for understanding complex biological networks and for identifying lead compounds for drug discovery.

Potential Data Table for Section 8.4:

| Library Type | Mimicry Target | Scaffold Modification | Screening Goal | Example Biological Question Addressed |

| α-helix Mimetics | α-helices in PPIs | Stapling, Constrained backbones | Identify novel inhibitors of helix-mediated PPIs | How do specific helical motifs mediate protein interactions? |

| β-turn Mimetics | β-turns | Cyclic structures, Non-natural amino acids | Discover ligands for GPCRs, enzyme active sites | What are the key structural features for β-turn recognition? |

| Constrained Dipeptides | Dipeptide motifs | Cyclization, Side-chain modifications | Explore SAR for enzyme inhibition, receptor binding | How does conformational rigidity affect dipeptide bioactivity? |

| Combinatorial Libraries | Diverse peptide structures | Combinatorial chemistry | Identify modulators of unknown biological targets | Screen for novel bioactive sequences and their targets |

Advancements in Analytical Techniques for Trace Analysis and In Situ Monitoring of Dipeptides

Developing sensitive and specific analytical methods for the detection and quantification of this compound in complex biological matrices is essential. Future research could focus on enhancing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or capillary electrophoresis-mass spectrometry (CE-MS) for trace analysis, aiming for lower detection limits and improved throughput researchgate.netfastercapital.comdss.go.th. The development of novel biosensors or microfluidic devices for real-time, in situ monitoring of dipeptide concentrations in living systems would represent a significant advancement, enabling dynamic studies of peptide behavior in response to physiological stimuli. Solid-phase extraction (SPE) methods, such as those utilizing functionalized composite monoliths, can also be optimized for efficient dipeptide enrichment from environmental or biological samples nih.gov.

Potential Data Table for Section 8.5:

| Analytical Technique | Detection Principle | Sensitivity (LOD) | Throughput | Application Focus | In Situ Capability |

| LC-MS/MS | Chromatography, Mass Spec. | Femtomolar (fM) - Picomolar (pM) | High | Biomarker discovery, pharmacokinetic studies | Limited (requires sample extraction) |

| CE-MS | Electrophoresis, Mass Spec. | Picomolar (pM) | Moderate | Biomarker discovery, chiral analysis | Limited (requires sample extraction) |

| HPLC-UV/FLD | Chromatography, UV/Fluorescence | Nanomolar (nM) | High | Quantification of known compounds | No |

| Biosensors | Immunoassay, Electrochemical | Variable (nM to µM) | High | Real-time monitoring, point-of-care | High (potential) |

| Microfluidics | Integrated sample handling | Variable | Very High | High-throughput screening, in situ analysis | High |

Theoretical Predictions Guiding Experimental Design in Dipeptide Research

Potential Data Table for Section 8.6:

| Computational Method | Application Area | Predicted Outcome | Experimental Validation Focus | Example Tool/Software |

| Molecular Docking | Target identification, Binding Affinity | Binding poses, Docking scores, Interaction energies | In vitro binding assays (SPR, ITC), enzyme inhibition assays | AutoDock Vina, GOLD |

| Molecular Dynamics | Conformational analysis, Stability | Trajectories, RMSD, RMSF, Interaction maps | NMR spectroscopy, X-ray crystallography, SAXS | GROMACS, AMBER |

| QSAR Modeling | Structure-Activity Relationship | Predictive models for bioactivity, ADMET properties | Synthesis and testing of designed analogues | R, Python (scikit-learn) |

| Machine Learning | Peptide design, Target prediction | Novel peptide sequences, Predicted targets, Efficacy | High-throughput screening, functional assays | TensorFlow, PyTorch |

| De Novo Design | Novel molecule generation | Optimized peptide/peptidomimetic structures | Synthesis and biological evaluation of designed molecules | Rosetta, AlphaFold |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.